(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone
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Overview
Description
(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone: . This compound is characterized by its unique structure, which includes a thiazole ring, an anilino group, and a dichlorophenyl moiety.
Scientific Research Applications
(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone: has a wide range of applications in scientific research. In chemistry , it can be used as a building block for the synthesis of more complex molecules. In biology , it may serve as a probe for studying biological processes or as a potential inhibitor for certain enzymes. In medicine , it has shown promise as a candidate for drug development, particularly in the treatment of diseases such as cancer or bacterial infections. In industry , it can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the cyclin-dependent kinase family, which plays a significant role in regulating cell-cycle transition and progression . Misregulation of CDK2 may lead to cancer .
Mode of Action
The compound interacts with CDK2 through hydrogen bonding and van der Waals interactions . The C29 atom in the thiazol-4-yl methyl group of the compound extends towards a shallow cavity (the Phe80-pocket of CDK2) to have stronger hydrophobic contact with Phe80 of CDK2 .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to penetrate the cell membrane and reach its intracellular target .
Result of Action
The inhibition of CDK2 by this compound can disrupt the normal cell cycle progression, potentially leading to cell cycle arrest and apoptosis . This makes the compound a potential therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone typically involves the reaction of an appropriate thiazole derivative with a dichlorophenyl compound under specific conditions. One common method involves the condensation of 2-aminothiazole with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents might include oxidizing agents such as potassium permanganate or chromic acid. Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound might yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone: can be compared with other similar compounds, such as 2-aminothiazole derivatives and dichlorophenyl compounds . This uniqueness makes it a valuable compound in various research and industrial contexts.
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Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-10(8-13(12)18)15(21)14-9-19-16(22-14)20-11-4-2-1-3-5-11/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEZLFIDJBZDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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